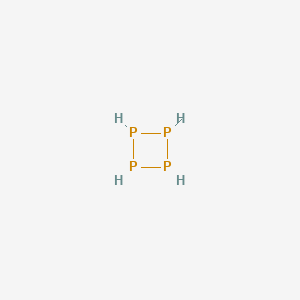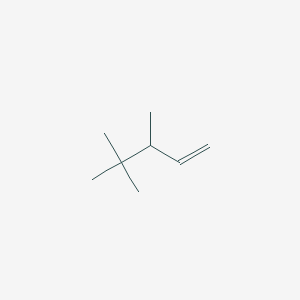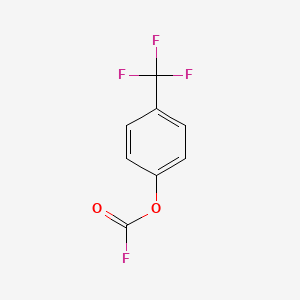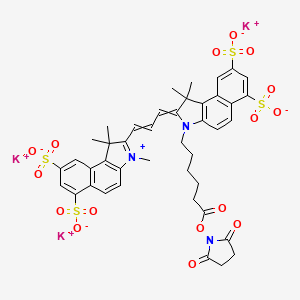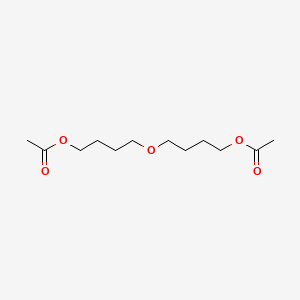
D-Ethylgonendione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ethylgonendione is an organic compound with the molecular formula C19H26O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of steroid hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ethylgonendione typically involves the hydroxylation of steroid precursors. One common method is the microbial biotransformation using fungi such as Penicillium raistrickii . The process involves the incubation of the substrate with the microorganism, which introduces hydroxyl groups at specific positions on the steroid nucleus. The reaction conditions usually include a temperature of around 30°C and a substrate concentration of 1 g/L dissolved in methanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high regio- and stereo-selectivity. The use of cytochrome P450 enzymes from microorganisms like Aspergillus ochraceus has been reported to enhance the efficiency of the hydroxylation process . The industrial process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Ethylgonendione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
D-Ethylgonend
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1 |
InChI-Schlüssel |
SBLHOJQRZNGHLQ-YLVOMZDISA-N |
Isomerische SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

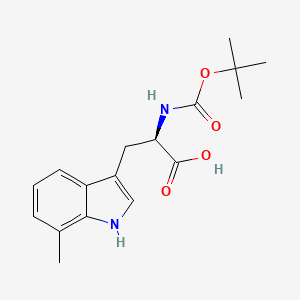
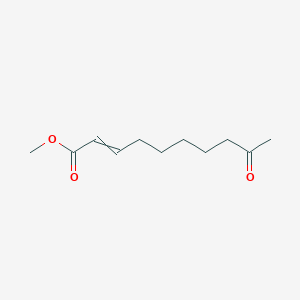
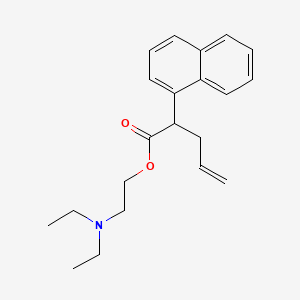
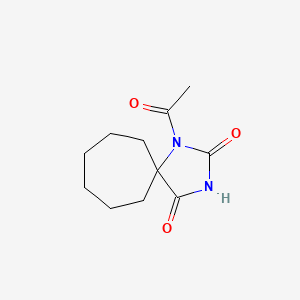

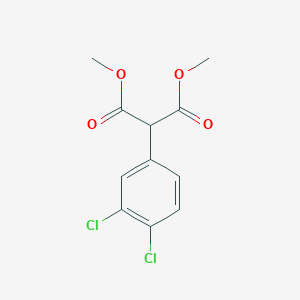
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
